molecular formula C12H10N2O3 B2886024 7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid CAS No. 1490721-70-4

7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid

Cat. No.: B2886024
CAS No.: 1490721-70-4
M. Wt: 230.223
InChI Key: DGKHPWWXQHYZLE-UHFFFAOYSA-N
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Description

7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C12H10N2O3 and a molecular weight of 230.223 g/mol. This compound belongs to the class of indeno[1,2-c]pyrazoles, which have been studied for their potential biological activities, including anticancer properties .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid are not fully understood yet. It is known that similar indeno[1,2-c]pyrazoles have shown promising results as EGFR tyrosine kinase inhibitors . These compounds interact with the enzyme EGFR tyrosine kinase, which plays a crucial role in cell signaling pathways .

Cellular Effects

In cellular studies, similar compounds have shown promising antitumor activity towards A549 human lung adenocarcinoma cells . This compound could potentially have similar effects, influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of this compound is not fully known. Similar compounds have been found to inhibit EGFR tyrosine kinase and induce apoptosis . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of appropriate indeno[1,2-c]pyrazole precursors with methoxy and carboxylic acid functional groups under controlled conditions. For instance, microwave-assisted synthesis has been employed to efficiently prepare indenopyrazoles .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: Studies have explored its anticancer properties, particularly as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor for non-small cell lung cancer (NSCLC) therapy.

    Industry: Its derivatives may be used in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-7-methoxy-2-(4-chlorophenyl)-3-[4-(piperidin-1-yl)phenyl]-2,4-dihydroindeno[1,2-c]pyrazole
  • 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazoles
  • 1,4-dihydroindeno[1,2-c]pyrazole tethered carbohydrazide hybrids

Uniqueness

7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid is unique due to its specific methoxy and carboxylic acid functional groups, which contribute to its distinct chemical properties and biological activities. Its potential as an EGFR tyrosine kinase inhibitor sets it apart from other similar compounds, making it a promising candidate for anticancer therapy .

Properties

IUPAC Name

7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-7-3-2-6-4-9-10(8(6)5-7)13-14-11(9)12(15)16/h2-3,5H,4H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKHPWWXQHYZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC3=C(NN=C32)C(=O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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